2-(Benzyloxy)-3-methylbenzoic acid
Overview
Description
2-(Benzyloxy)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzyloxy group attached to the second carbon and a methyl group attached to the third carbon of the benzoic acid ring
Scientific Research Applications
2-(Benzyloxy)-3-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
Benzoic acid derivatives, such as this compound, are often involved in various biochemical reactions, suggesting a wide range of potential targets .
Mode of Action
For instance, 2-Benzyloxy-1-methylpyridinium triflate, a related compound, has been used as a reagent for the synthesis of benzyl ethers and esters . This suggests that 2-(Benzyloxy)-3-methylbenzoic acid might interact with its targets in a similar manner, possibly through electrophilic substitution or nucleophilic addition reactions.
Biochemical Pathways
Benzoic acid is known to be biosynthesized using shikimate and the core phenylpropanoid pathways . It’s plausible that this compound might affect these or related pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methylbenzoic acid.
Benzylation: The benzyloxy group is introduced through a benzylation reaction. This can be achieved by reacting 3-methylbenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The methyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the benzyloxy group results in the formation of benzyl alcohol.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, depending on the reagents used.
Comparison with Similar Compounds
2-(Benzyloxy)benzoic acid: Lacks the methyl group at the third position.
3-Methylbenzoic acid: Lacks the benzyloxy group.
2-(Methoxy)-3-methylbenzoic acid: Contains a methoxy group instead of a benzyloxy group.
Uniqueness: 2-(Benzyloxy)-3-methylbenzoic acid is unique due to the presence of both the benzyloxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its solubility, stability, and ability to interact with biological targets compared to similar compounds.
Properties
IUPAC Name |
3-methyl-2-phenylmethoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-6-5-9-13(15(16)17)14(11)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCYQFKNUNDPQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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